molecular formula C13H18ClN3OS B449466 1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B449466
M. Wt: 299.82g/mol
InChI Key: WWMQKYLDVZTOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-morpholinyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with substituted chlorophenyl groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.

    N-(3-chlorophenyl)-N’-[2-(4-piperidinyl)ethyl]thiourea: Similar structure but with a piperidinyl group instead of morpholinyl.

    N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea: Similar structure but with a 4-chlorophenyl group instead of 3-chlorophenyl.

Uniqueness

N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group enhances its solubility and bioavailability, while the thiourea moiety contributes to its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C13H18ClN3OS

Molecular Weight

299.82g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C13H18ClN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19)

InChI Key

WWMQKYLDVZTOBE-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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